molecular formula C12H11NO3 B13866961 5-Cyano-2-cyclobutyloxybenzoic acid

5-Cyano-2-cyclobutyloxybenzoic acid

Cat. No.: B13866961
M. Wt: 217.22 g/mol
InChI Key: YQSOQHXSJYEQFC-UHFFFAOYSA-N
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Description

5-Cyano-2-cyclobutyloxybenzoic acid is an organic compound with a unique structure that includes a cyano group, a cyclobutyloxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-cyclobutyloxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with cyclobutyl bromide in the presence of a base to form 2-cyclobutyloxybenzoic acid. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as potassium cyanide, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-cyclobutyloxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyano-2-cyclobutyloxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 5-Cyano-2-cyclobutyloxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-cyclobutyloxybenzoic acid
  • 5-Cyano-2-methoxybenzoic acid
  • 5-Cyano-2-ethoxybenzoic acid

Uniqueness

5-Cyano-2-cyclobutyloxybenzoic acid is unique due to the presence of the cyclobutyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-cyano-2-cyclobutyloxybenzoic acid

InChI

InChI=1S/C12H11NO3/c13-7-8-4-5-11(10(6-8)12(14)15)16-9-2-1-3-9/h4-6,9H,1-3H2,(H,14,15)

InChI Key

YQSOQHXSJYEQFC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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